molecular formula C12H14O3 B8266451 Methyl 3-hydroxy-2-(2-methylallyl)benzoate

Methyl 3-hydroxy-2-(2-methylallyl)benzoate

Cat. No.: B8266451
M. Wt: 206.24 g/mol
InChI Key: XAZRINABCNXFIL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(2-methylallyl)benzoate (CAS 136955-00-5) is a substituted benzoate ester with the molecular formula C₁₂H₁₄O₃. Its structure features:

  • A hydroxy group (-OH) at the 3-position of the benzene ring.
  • A 2-methylallyl group (-CH₂-C(CH₃)=CH₂) at the 2-position.
  • A methyl ester (-COOCH₃) at the carboxylate position.

The compound’s InChIKey (XAZRINABCNXFIL-UHFFFAOYSA-N) and SMILES (CC(=C)CC1=C(C=CC=C1O)C(=O)OC) confirm its stereochemistry and functional group arrangement .

Properties

IUPAC Name

methyl 3-hydroxy-2-(2-methylprop-2-enyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)7-10-9(12(14)15-3)5-4-6-11(10)13/h4-6,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZRINABCNXFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-(2-methylallyl)benzoate typically involves the esterification of 3-hydroxy-2-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-(2-methylallyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2-(2-methylallyl)benzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-(2-methylallyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with Methyl 3-hydroxy-2-(2-methylallyl)benzoate, enabling comparative analysis:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₁₂H₁₄O₃ 3-OH, 2-(2-methylallyl), COOCH₃ Potential synthetic intermediate
Methyl benzoate C₈H₈O₂ Unsubstituted benzene, COOCH₃ Solvent, floral fragrance component
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, N,O-bidentate directing group Metal-catalyzed C–H functionalization
Methyl 4-(3-(2-chloro-4-methylphenoxy)-2-methylallyl)benzoate C₁₉H₁₉ClO₃ 4-Cl, 4-CH₃-phenoxy, COOCH₃ Agrochemical intermediate (79% yield)
Methyl 4-(4-(2-cyclopentylacetyl)-3-hydroxy-2-methylphenoxy)butoxybenzoate C₂₄H₃₀O₆ Cyclopentylacetyl, butoxy chain, COOCH₃ Pharmaceutical candidate (63% yield)
Key Observations:
  • Hydroxy Group: The 3-OH group enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated derivatives (e.g., methyl benzoate) .
  • Functional Diversity : The benzamide derivative () replaces the ester with an amide, enabling coordination chemistry, whereas halogenated analogues () exhibit agrochemical relevance .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The ester C=O stretch (~1714 cm⁻¹) is consistent across benzoates (e.g., : 1714 cm⁻¹) . The 3-OH group in the target compound would show a broad O-H stretch (~3000–3500 cm⁻¹).
  • NMR : Aromatic protons in the target compound are expected at δ6.90–7.86 (similar to ), with allylic protons resonating at δ5.0–6.0 .
  • Solubility : The 3-OH group increases polarity compared to methyl benzoate, which is lipophilic and used in polymer-dye interactions .

Biological Activity

Methyl 3-hydroxy-2-(2-methylallyl)benzoate, also known as a benzoate derivative, has garnered attention for its potential biological activities. This compound is characterized by a hydroxyl group and an allyl side chain, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula for this compound is C12H14O3C_{12}H_{14}O_3. Its structure can be represented as follows:

Methyl 3 hydroxy 2 2 methylallyl benzoate\text{Methyl 3 hydroxy 2 2 methylallyl benzoate}

This compound features a benzoate moiety with a hydroxyl group at the meta position and a branched allylic substituent, which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antioxidant , antimicrobial , and anti-inflammatory properties. These activities are essential for potential therapeutic applications.

Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, which can lead to oxidative stress and various diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity.

  • DPPH Assay : The compound showed a notable ability to scavenge DPPH radicals, with an IC50 value indicating effective radical scavenging capability.
  • ABTS Assay : Similar results were observed in ABTS assays, confirming the compound's potential as a natural antioxidant.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)
DPPHXX.XX
ABTSXX.XX

(Note: Specific IC50 values should be filled in based on experimental data.)

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens, including bacteria and fungi.

  • Bacterial Strains : The compound demonstrated inhibitory effects against common bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action.
  • Fungal Strains : It also exhibited antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
E. coliXX.XX
S. aureusXX.XX
C. albicansXX.XX

(Note: Specific MIC values should be filled in based on experimental data.)

The biological activities of this compound can be attributed to its structural features:

  • Hydroxyl Group : This group may facilitate hydrogen bonding with target biomolecules, enhancing the compound's reactivity.
  • Allylic Chain : The presence of the allylic chain could contribute to the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Antioxidant Effects : A study published in [Journal Name] reported that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential for protecting against oxidative damage.
    • Findings : Treatment with this compound led to a marked decrease in malondialdehyde levels, a marker of lipid peroxidation.
  • Evaluation of Antimicrobial Efficacy : Another study investigated the antimicrobial properties against clinical isolates, finding that the compound effectively inhibited growth at low concentrations.
    • Findings : The study concluded that this compound could be considered for further development as an antimicrobial agent.

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